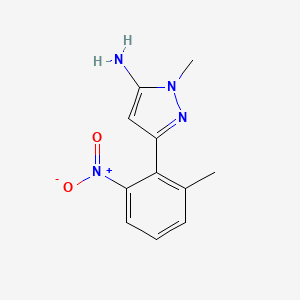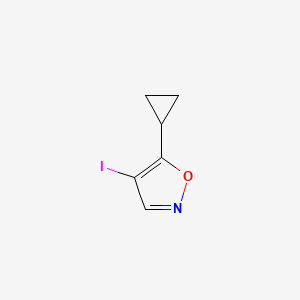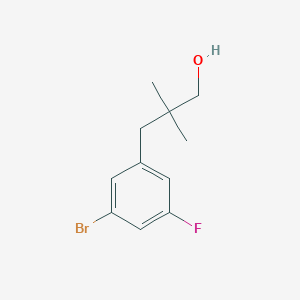![molecular formula C8H13F2N B13592719 (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine](/img/structure/B13592719.png)
(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Difluorospiro[33]heptan-1-yl)methanamine is a chemical compound with the molecular formula C8H13F2N It is characterized by a spirocyclic structure with two fluorine atoms attached to the spiro carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine typically involves the reaction of a spirocyclic precursor with fluorinating agents. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of fluorine substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, leading to unique biological and chemical effects. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Difluorospiro[3.3]heptan-1-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
(3,3-Difluorospiro[3.3]heptan-1-yl)methane: A simpler analog without the amine functionality.
Uniqueness
(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine is unique due to its spirocyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H13F2N |
|---|---|
Poids moléculaire |
161.19 g/mol |
Nom IUPAC |
(3,3-difluorospiro[3.3]heptan-1-yl)methanamine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)4-6(5-11)7(8)2-1-3-7/h6H,1-5,11H2 |
Clé InChI |
ZXQSZHGALYBUPP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CC2(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



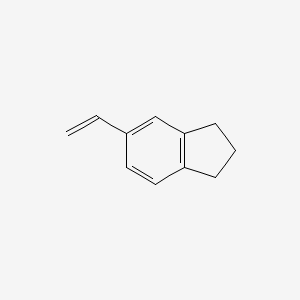
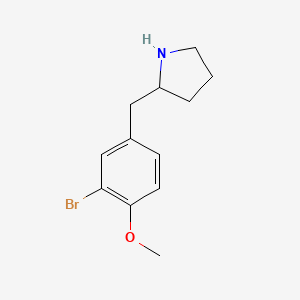

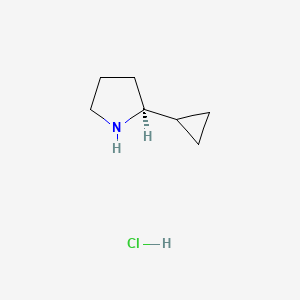
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)

